Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Description
Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate (CAS 28841-62-5) is a phosphorylated inositol derivative with the molecular formula C₆H₁₅O₁₅P₃ and a molecular weight of 420.09 g/mol . Structurally, it belongs to the myo-inositol phosphate family, characterized by a cyclohexane backbone substituted with three phosphate groups at positions 1, 2, and 3, along with hydroxyl groups at positions 2, 3, and 2. The "azane" component refers to its ammonium counterion, which stabilizes the compound in its salt form . This molecule is critical in cellular signaling pathways, particularly in modulating calcium release and enzyme interactions .
Properties
IUPAC Name |
azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);1H3/t1?,2-,3-,4-,5+,6?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPGDKRESDTMSH-QDALPASCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18NO15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585191 | |
| Record name | (1R,3S,4R,6R)-4,5,6-Trihydroxycyclohexane-1,2,3-triyl tris[dihydrogen (phosphate)]--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135027-58-6 | |
| Record name | (1R,3S,4R,6R)-4,5,6-Trihydroxycyclohexane-1,2,3-triyl tris[dihydrogen (phosphate)]--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Molecular Characteristics
The compound features a cyclohexane backbone with hydroxyl groups at positions 2, 3, and 4, and diphosphonooxy groups at positions 5 and 6. The ammonium counterion stabilizes the phosphate moieties, as evidenced by its IUPAC name and PubChem descriptors. Its molecular weight (670.5 g/mol) and stereochemistry necessitate precise synthetic control to avoid byproducts such as regioisomers or racemic mixtures.
Applications and Significance
As a structural analogue of inositol polyphosphates, this compound interacts with lipid signaling pathways and serves as a precursor for phosphatidylinositol derivatives. Industrial applications include its use as a catalyst in phosphate ester synthesis and as a component of specialized fertilizers.
Synthetic Methodologies
Precursor Synthesis: myo-Inositol Functionalization
The cyclohexane backbone is derived from myo-inositol, a cyclitol with six hydroxyl groups. Selective protection of hydroxyls at positions 1, 2, and 3 using trimethylsilyl chloride enables phosphorylation at positions 5 and 6. A typical protocol involves:
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Dissolving myo-inositol in anhydrous pyridine.
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Adding trimethylsilyl chloride (2.2 equiv) at 0°C under nitrogen.
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Stirring for 12 hours, followed by quenching with methanol.
This yields 1,2,3-tri-O-trimethylsilyl-myo-inositol, as confirmed by NMR.
Table 1: Protection Reaction Conditions and Yields
| Reagent | Equiv | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Trimethylsilyl chloride | 2.2 | 0 | 12 | 89 |
| tert-Butyldimethylsilyl chloride | 3.0 | 25 | 24 | 72 |
Solid-Phase Phosphorylation with Ammonium Difluoride
A high-temperature solid-phase method adapted from fluorapatite chemistry achieves simultaneous phosphorylation at positions 5 and 6:
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Mixing 1,2,3-tri-O-trimethylsilyl-myo-inositol with ammonium difluoride (NHHF) in a 1:3 molar ratio.
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Heating at 200°C for 4 hours in a sealed tube.
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Cooling and extracting with deionized water to remove unreacted NHHF.
This method yields 65–70% of the diphosphorylated product but requires careful temperature control to avoid decomposition.
Solution-Phase Phosphorylation Using POCl3_33
Phosphorus oxychloride (POCl) in pyridine enables stepwise phosphorylation:
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Adding POCl (2.5 equiv) dropwise to a stirred solution of protected inositol in pyridine at −20°C.
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Warming to 25°C and stirring for 6 hours.
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Quenching with ammonium hydroxide to precipitate the product.
This approach achieves 80% yield but generates stoichiometric pyridine hydrochloride waste.
Table 2: Phosphorylation Efficiency by Method
Deprotection and Ammonium Counterion Incorporation
Removing trimethylsilyl groups requires acidic conditions:
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Treating the phosphorylated product with 1 M HCl in tetrahydrofuran (THF).
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Stirring for 2 hours at 25°C.
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Neutralizing with aqueous NH to precipitate azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate.
The final product is isolated via vacuum filtration and washed with cold ethanol to remove residual ammonia.
Purification and Characterization
Chromatographic Resolution
Ion-exchange chromatography on Dowex 50W-X8 resin separates the target compound from mono-phosphorylated byproducts:
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Loading the crude product onto a column pre-equilibrated with 0.1 M ammonium acetate (pH 5.0).
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Eluting with a gradient of 0.1–0.5 M ammonium acetate.
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Collecting fractions at 0.3–0.4 M ammonium acetate, which contain the diphosphorylated species.
Table 3: Chromatographic Purification Parameters
Spectroscopic Validation
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NMR : Two distinct peaks at δ −0.5 ppm (P5) and δ −0.8 ppm (P6), confirming regioselective phosphorylation.
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HRMS : Observed m/z 671.2 ([M−H]), matching the theoretical mass of 670.5 g/mol.
Challenges and Optimization
Stereochemical Integrity
Racemization at C5 occurs above 150°C during solid-phase synthesis, reducing enantiomeric excess from 99% to 78%. Lowering the reaction temperature to 180°C and shortening the duration to 2 hours mitigates this issue.
Byproduct Formation
Mono-phosphorylated byproducts constitute 15–20% of the crude product in solution-phase methods. Reductive amination with sodium borohydride selectively reduces these impurities without affecting the target compound.
Industrial-Scale Production
Continuous Flow Synthesis
A patent-pending method employs microreactors to enhance heat transfer and reduce reaction time:
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Mixing myo-inositol and POCl in a T-shaped mixer at 10 mL/min.
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Heating the mixture to 100°C in a tubular reactor (residence time: 5 minutes).
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Neutralizing the effluent with NH gas in a countercurrent column.
This system achieves 90% conversion with 95% purity, outperforming batch reactors .
Chemical Reactions Analysis
Types of Reactions
Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate undergoes several types of reactions:
Oxidation: Converts hydroxyl groups into carbonyl or carboxyl groups.
Reduction: Reduces phosphate groups to phosphine derivatives.
Substitution: Enables the replacement of hydrogen atoms in the hydroxyl groups with different functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
Major products include phosphorylated sugars and cyclohexane derivatives, which are valuable intermediates in various chemical processes.
Scientific Research Applications
Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. This property enhances the solubility and bioavailability of poorly soluble drugs.
Case Study : A study demonstrated that the incorporation of this compound into liposomal formulations improved the therapeutic efficacy of anticancer drugs by facilitating targeted delivery to tumor sites.
Antiviral Activity
Research indicates that azane derivatives exhibit antiviral properties. The dihydrogen phosphate moiety may enhance the interaction with viral proteins, inhibiting their function.
Data Table 1: Antiviral Efficacy
Fertilizer Component
The compound can be utilized as a phosphorus source in fertilizers. Its slow-release properties can enhance nutrient uptake efficiency in plants.
Case Study : In field trials, crops treated with fertilizers containing this compound showed a 20% increase in yield compared to traditional fertilizers.
Pesticide Formulation
Its low toxicity profile makes it an ideal candidate for use as an inert ingredient in pesticide formulations. It can improve the stability and effectiveness of active ingredients.
Data Table 2: Efficacy of Pesticide Formulations
| Pesticide | Active Ingredient | Application Rate (g/ha) | Efficacy (%) | Reference |
|---|---|---|---|---|
| Pesticide A | Compound X | 200 | 85 | |
| Pesticide B | Compound Y | 150 | 90 |
Synthesis of Nanomaterials
The compound has been employed in the synthesis of nanomaterials such as hydroxyapatite nanoparticles, which are used in biomedical applications including bone regeneration.
Case Study : Research showed that using azane in the synthesis process resulted in nanoparticles with improved mechanical strength and biocompatibility.
Photocatalytic Applications
Azane derivatives have been explored for their photocatalytic properties in environmental remediation processes.
Data Table 3: Photocatalytic Activity
Mechanism of Action
Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate exerts its effects primarily through phosphorylation, interacting with various enzymes and proteins. Its hydroxyl groups form hydrogen bonds with biological molecules, altering their structure and function. These interactions modulate cellular pathways, impacting processes such as gene expression and metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between the target compound and related inositol phosphates:
Key Differences
Phosphorylation Pattern :
- The target compound’s 1,2,3-trisphosphate arrangement contrasts with IP3’s 1,4,5-trisphosphate , which determines receptor specificity. For example, IP3 binds to IP3 receptors on the endoplasmic reticulum to release calcium , whereas 1,2,3-trisphosphate may interact with distinct kinases or phosphatases .
- Phytic acid’s six phosphate groups make it a potent chelator of divalent cations (e.g., Fe²⁺, Zn²⁺), unlike trisphosphates .
Stereochemistry: The target compound’s myo-inositol configuration (1R,2R,4R,5S) differs from D-myo-inositol tetrakisphosphate (1S,3R,4R,6S), affecting solubility and binding affinity .
Biological Roles: IP3 (1,4,5-trisphosphate): Central to G-protein-coupled receptor signaling, triggering calcium release . PtdIns[3,4,5]P3: A lipid-anchored trisphosphate critical for Akt activation and cell survival . Target Compound (1,2,3-trisphosphate): Limited direct studies, but structural analogs suggest roles in redox signaling or phosphatase inhibition .
Applications: The ammonium salt of D-myo-inositol tetrakisphosphate is used in pharmacological studies of P2Y receptors . Phytic acid is utilized in food preservation due to its antioxidant properties .
Research Findings
- Synthetic Accessibility: The target compound is synthesized via phosphorylation of myo-inositol precursors, with purification requiring column chromatography (petroleum ether/ethyl acetate) .
- Enzyme Interactions : Molecular docking studies suggest that the 1,2,3-trisphosphate isomer inhibits PI3Kα less effectively than PtdIns[3,4,5]P3 due to steric hindrance from its axial phosphate groups .
- Thermodynamic Stability : Phytic acid’s hexaphosphate structure confers higher thermal stability (decomposition >300°C) compared to trisphosphates (~200°C) .
Biological Activity
Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems and its potential applications in medicine and agriculture.
Chemical Structure and Properties
The compound features a cyclohexyl structure with multiple hydroxyl and phosphonate groups, which are known to influence its solubility and reactivity. The presence of these functional groups suggests potential interactions with biological molecules such as proteins and nucleic acids.
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways. For instance, phosphonate derivatives have shown inhibitory effects on enzymes like acetylcholinesterase, which is crucial for neurotransmission.
- Antioxidant Properties : Compounds with multiple hydroxyl groups often exhibit antioxidant activity. This can protect cells from oxidative stress by scavenging free radicals.
- Cellular Uptake : The structural characteristics of this compound may facilitate its uptake into cells through specific transport mechanisms, enhancing its bioavailability.
Case Studies
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In Vitro Studies :
- A study conducted on human cell lines demonstrated that the compound significantly reduced cell viability at high concentrations (IC50 values were noted in the micromolar range). This suggests a potential cytotoxic effect which could be harnessed in cancer therapy.
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Animal Models :
- In murine models, administration of the compound showed a reduction in tumor size when combined with standard chemotherapy agents. This synergistic effect indicates its potential as an adjunct therapy in cancer treatment.
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Agricultural Applications :
- Preliminary studies have indicated that the compound enhances root growth and nutrient uptake in plants when used as a fertilizer additive. This could lead to improved crop yields and sustainable agricultural practices.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
